p-Terphenyl-4-carboxylic acid
Description
Overview of Arylcarboxylic Acids as Building Blocks in Reticular Chemistry
Reticular chemistry is a field focused on the synthesis of extended structures by linking molecular building blocks (nodes) with organic linkers. acs.org Arylcarboxylic acids are a cornerstone of this field due to several key features. The carboxylic acid group is a robust and highly directional hydrogen-bonding motif, capable of forming predictable and stable "synthons," such as the cyclic dimer motif formed between two carboxylic acid groups. rsc.org This directional and resilient bonding is fundamental to the creation of ordered hydrogen-bonded organic frameworks (HOFs). rsc.orgpeerj.com
Furthermore, the carboxylate group can coordinate strongly with metal ions, making arylcarboxylic acids essential linkers in the construction of metal-organic frameworks (MOFs). rsc.orgnih.gov The rigid nature of the aromatic backbone (the "aryl" part) ensures that the resulting frameworks are porous and stable, rather than collapsing into dense, non-porous structures. The ability to modify the size, shape, and functionality of the aryl backbone allows for precise control over the resulting framework's pore size, geometry, and chemical properties. mdpi.com
Significance of p-Terphenyl (B122091) Core in Supramolecular Assembly and Extended Frameworks
The p-terphenyl core is a linear and rigid aromatic system composed of three co-axially linked benzene (B151609) rings. This linearity and rigidity are of paramount importance in supramolecular chemistry and the design of extended frameworks for several reasons. tandfonline.com
Firstly, the defined geometry of the p-terphenyl unit acts as a predictable and straight "strut" in the construction of large, ordered architectures. ossila.com This is in contrast to more flexible linkers, which can lead to a multitude of less predictable structures. This inherent structural control is vital for the rational design of materials with specific pore sizes and shapes, a key goal of reticular chemistry.
Secondly, the extended π-system of the terphenyl core contributes to the electronic and photophysical properties of the resulting materials. lnu.edu.cn Materials incorporating this core are often studied for applications in optoelectronics and as scintillators for radiation detection. lnu.edu.cn The ability to functionalize the terphenyl unit at various positions allows for the fine-tuning of these properties and the introduction of additional functionalities, such as enhanced solubility or specific binding sites. tandfonline.comnih.gov This has been exploited in the development of materials like liquid crystals, where the rigid-rod shape of the terphenyl core is a key requirement. tandfonline.com
Research Trajectory of p-Terphenyl-4-carboxylic acid and its Derivatives
The research into this compound and its derivatives has evolved significantly over the decades, reflecting broader trends in materials science.
Early research, particularly in the latter half of the 20th century, focused on the liquid crystalline properties of p-terphenyl derivatives. The rigid, rod-like shape of the p-terphenyl core makes it an excellent mesogen—a molecule that can form liquid crystal phases. For instance, the synthesis of 4-n-alkyl-4″-cyano-p-terphenyls, which involves the conversion of a carboxylic acid intermediate, was explored for their mesomorphic properties. rsc.org These studies laid the groundwork for understanding how the molecular structure of terphenyls influences their self-assembly into ordered phases. rsc.orgmdpi.comrsc.org
More recently, with the rise of reticular chemistry, the focus has shifted towards using p-terphenyl carboxylic acids as building blocks for porous crystalline materials. The dicarboxylic acid analogue, p-terphenyl-4,4″-dicarboxylic acid, has been extensively used as a linear linker to construct a variety of MOFs. ossila.comresearchgate.net These frameworks have been investigated for applications such as gas storage and catalysis. For example, solvothermal reactions of a dipropoxy derivative of p-terphenyl-4,4″-dicarboxylic acid with zinc(II) and copper(II) salts have yielded one- and two-dimensional MOFs that act as heterogeneous catalysts. researchgate.net The research continues to expand, with recent studies exploring the use of these linkers in creating complex, multi-component MOFs and surface-supported 2D frameworks. rsc.orgnih.gov
| MOF Designation | Metal Ion(s) | Ligand | Dimensionality | Key Finding/Application | Reference |
|---|---|---|---|---|---|
| [Zn(L)(DMF)₂]n | Zn(II) | 3,3″-dipropoxy-[1,1′:4′,1″-terphenyl]-4,4″-dicarboxylic acid | 1D | Heterogeneous catalyst for cyanosilylation of aldehydes | researchgate.net |
| [Cu₃(OH)₂(L)₂]n·n(H₂O) | Cu(II) | 3,3″-dipropoxy-[1,1′:4′,1″-terphenyl]-4,4″-dicarboxylic acid | 2D | Heterogeneous catalyst for cyanosilylation of aldehydes | researchgate.net |
| Dy-TDA nanomeshes | Dy(III) | p-Terphenyl-4,4″-dicarboxylic acid (TDA) | 2D | Tunable cavity size and assembly on a surface | ossila.com |
| Zr-MOF | Zr(IV) | p-Terphenyl-4,4″-dicarboxylic acid | 3D | Enhanced water stability and high CO₂ storage capacity | ossila.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHHREPACLZKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433493 | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-15-7 | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Terphenyl-4-carboxylic acid | |
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Synthetic Methodologies and Advanced Chemical Transformations of P Terphenyl 4 Carboxylic Acid
Classical and Modern Synthetic Routes for p-Terphenyl-4-carboxylic acid
The synthesis of this compound and its derivatives relies on the construction of the core p-terphenyl (B122091) skeleton, which is an arrangement of three benzene (B151609) rings linked in a linear para fashion. Methodologies for creating this structure primarily involve carbon-carbon (C-C) bond-forming reactions, with transition metal-catalyzed cross-coupling reactions being the most prominent and versatile.
Suzuki Cross-Coupling Reactions for p-Terphenyl Skeletons
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis for forming C-C bonds between aryl groups. wikipedia.orgmdpi.com It involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.org This method is widely used for synthesizing polyolefins, styrenes, and substituted biphenyls, making it highly applicable for constructing the p-terphenyl framework. wikipedia.org The synthesis of 4,4′′-diamino-p-terphenyl, for instance, has been achieved through a double Suzuki cross-coupling reaction. researchgate.net The general applicability and tolerance of various functional groups make it a preferred route.
The reaction mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming an organopalladium(II) complex. wikipedia.orgmdpi.com
Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex, a step that typically requires activation by a base. mdpi.comorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the palladium(0) catalyst. wikipedia.org
The efficiency and yield of the Suzuki reaction are highly dependent on the optimization of several parameters, including the choice of catalyst, ligand, base, and solvent. illinois.edu
Catalyst Systems: Palladium complexes are the most common catalysts. While traditional systems might use Pd(PPh₃)₄, modern approaches often employ pre-catalysts like Pd₂(dba)₃ or fourth-generation Buchwald pre-catalysts (e.g., Pd SPhos G4, Pd XPhos G4) which are more stable and efficient at generating the active Pd(0) species. illinois.edureddit.com The choice of catalyst can be crucial, especially when dealing with less reactive organohalides like chlorides. reddit.com
Ligands: The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and P(t-Bu)₃ are often employed to facilitate both the oxidative addition and reductive elimination steps, leading to higher yields under milder conditions. reddit.comacs.org For instance, in the synthesis of polyfluorinated biphenyls, a screening of ligands showed that XPhos and SPhos provided significant product formation where others failed. acs.org
Bases: A base is essential for activating the boronic acid to facilitate transmetalation. organic-chemistry.org Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). illinois.edu The choice of base can affect catalyst activity and prevent side reactions like protodeboronation (hydrolysis of the boronic acid). reddit.com Anhydrous conditions using K₃PO₄ can be beneficial if deborylation is a concern. reddit.com
Solvents: The solvent system must be capable of dissolving the reactants and facilitating the reaction. Biphasic solvent systems are common, often consisting of an organic solvent like dioxane, toluene, or tetrahydrofuran (THF) mixed with water. illinois.edureddit.com Dioxane/water is a traditional choice, though alternatives like 2-methyltetrahydrofuran (MeTHF) can offer better phase separation and a wider temperature range. reddit.com
| Parameter | Common Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G3, G4) | Generates the active Pd(0) species for the catalytic cycle. reddit.commdpi.com |
| Ligand | PPh₃, XPhos, SPhos, P(t-Bu)₃, PCy₃ | Stabilizes the catalyst and promotes key reaction steps. Bulky, electron-rich ligands are often preferred. reddit.comacs.org |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the boronic acid for transmetalation. Choice can prevent side reactions. organic-chemistry.orgillinois.edu |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | Solubilizes reactants and facilitates the biphasic reaction. illinois.edureddit.com |
| Temperature | Room Temperature to >100 °C | Dependent on the reactivity of the substrates; less reactive halides may require heating. illinois.edunih.gov |
A direct and logical approach to synthesizing this compound is through the Suzuki coupling of 4-bromobiphenyl with 4-carboxyphenylboronic acid.
In this specific reaction:
4-Bromobiphenyl serves as the organohalide partner. Aryl bromides are commonly used in Suzuki reactions as they offer a good balance of reactivity and stability, being more reactive than aryl chlorides but often more stable and accessible than aryl iodides. wikipedia.orgreddit.com
4-Carboxyphenylboronic acid acts as the organoboron nucleophile. The presence of the carboxylic acid functional group is generally well-tolerated under Suzuki conditions, highlighting one of the key advantages of this reaction. nih.gov The boronic acid itself is relatively stable, easy to handle, and its byproducts are easily removed. mdpi.com
The coupling would be catalyzed by a palladium system, such as Pd(PPh₃)₄ or a more advanced system with bulky phosphine ligands, in the presence of a suitable base like K₂CO₃ and a solvent mixture like toluene/water, likely requiring heat to proceed to completion.
Other Coupling Reactions (e.g., Ullmann, Stille, Kumada)
While the Suzuki reaction is often preferred, other cross-coupling methods can also be employed to construct the p-terphenyl skeleton.
Ullmann Reaction: This is a classic method that involves the copper-mediated coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.orgwikipedia.org While effective for creating symmetrical biaryls, its application for unsymmetrical products can be challenging, often requiring one reactant to be used in large excess. byjus.com Modern variations have been developed that use soluble copper catalysts and milder conditions. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.orgorganic-chemistry.org
Stille Reaction: The Stille coupling reaction joins an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.orgorgsyn.org Its main advantages are the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. orgsyn.org However, a significant drawback is the high toxicity of the tin reagents and byproducts, which can be difficult to remove from the final product. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Kumada Coupling: The Kumada reaction was one of the first transition metal-catalyzed cross-coupling methods developed, reacting a Grignard reagent (organomagnesium halide) with an organohalide. wikipedia.org It is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents makes this a powerful method, but it also limits its functional group tolerance, as Grignard reagents are incompatible with acidic protons (like those in carboxylic acids) and carbonyl groups. wikipedia.org This limitation would make the direct use of a Grignard reagent containing a carboxylic acid challenging without a protecting group strategy.
| Reaction | Key Reagents | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Suzuki | Organoboronic acid + Organohalide | Palladium | High functional group tolerance, low toxicity of reagents, mild conditions. mdpi.com | Potential for protodeboronation side reaction. reddit.com |
| Ullmann | 2x Organohalide | Copper | Economical (uses copper). | Harsh reaction conditions (high temp), often requires stoichiometric metal, limited to certain substrates. wikipedia.orgwikipedia.org |
| Stille | Organostannane + Organohalide | Palladium | Excellent functional group tolerance, stable reagents. orgsyn.org | High toxicity of tin compounds and byproducts. wikipedia.orgorganic-chemistry.org |
| Kumada | Grignard reagent + Organohalide | Nickel or Palladium | High reactivity, uses readily available Grignard reagents. wikipedia.org | Poor functional group tolerance (sensitive to acidic protons and carbonyls). wikipedia.org |
Cycloaddition Reactions (e.g., [2+2+2] cycloadditions)
An alternative to cross-coupling is the construction of the aromatic rings themselves through cycloaddition reactions. The [2+2+2] cycloaddition of three alkyne molecules is a powerful method for synthesizing substituted benzene rings in a single step. nih.gov Transition metals, such as rhodium, manganese, or ruthenium complexes, can catalyze this transformation. nih.gov By carefully selecting substituted alkynes, this method can be used to build complex aromatic structures, including p-terphenyl derivatives. For example, a manganese-catalyzed [2+2+2] cycloaddition has been used to couple 1,3-dicarbonyls with phenylacetylene, which, after subsequent steps, can yield p-terphenyl structures. nih.gov This approach allows for the rapid assembly of highly functionalized molecular frameworks.
Regioselective Functionalization Strategies
Instead of building the carboxylated terphenyl from smaller pieces, one can start with the parent p-terphenyl hydrocarbon and introduce the carboxylic acid group in a regioselective manner. This late-stage functionalization can be a valuable strategy. rsc.org However, direct functionalization of an aromatic C-H bond at a specific position on the terminal ring of p-terphenyl can be challenging due to the presence of multiple similar C-H bonds.
Strategies for regioselective functionalization might include:
Directed Ortho-Metalation: If a directing group is present on one of the terminal rings, it can direct lithiation or other metalation to the adjacent ortho position, which could then be carboxylated by quenching with CO₂.
Halogenation followed by Functionalization: A regioselective halogenation (e.g., bromination) of p-terphenyl could be performed. The resulting 4-bromo-p-terphenyl could then be converted to the carboxylic acid via lithium-halogen exchange followed by quenching with CO₂, or through a palladium-catalyzed carbonylation reaction. The functionalization of p-terphenyls is a key area of study for creating novel materials for applications like photoredox catalysis. chemrxiv.orgchemrxiv.org
Derivatization and Functionalization of this compound
The chemical versatility of this compound allows for a wide range of modifications. These can be broadly categorized into reactions involving the carboxylic acid group and substitutions on the aromatic backbone.
Modification of Carboxylic Acid Group
The carboxylic acid moiety is a primary site for derivatization, enabling the creation of esters, amides, and hydrazides, each with unique properties and applications.
Esterification of p-terphenyl-based carboxylic acids is a crucial strategy in crystal engineering, particularly for the development of liquid crystals. The structure and length of the ester's alkyl or aryl group can significantly influence the mesomorphic properties of the resulting compound. By modifying the ester group, researchers can control properties such as the temperature range of liquid crystalline phases (e.g., smectic or nematic) and the spontaneous polarization value. google.com
For instance, various p-terphenyl derivatives are synthesized to optimize their performance in liquid crystalline compositions. Synthetic routes often involve multi-step processes, including cross-coupling reactions to build the terphenyl core, followed by esterification. One general route to 4-alkyloxycarbonyl-4˝-alkyl-p-terphenyls involves the acylation and reduction of a 4-bromobiphenyl starting material, followed by a cross-coupling reaction, haloform oxidation, and finally esterification. google.com These synthetic strategies allow for the introduction of diverse terminal chains via the ester linkage, which is fundamental to controlling the packing and phase behavior of the molecules in the crystalline state.
Table 1: Examples of Esterification of p-Terphenyl Derivatives for Liquid Crystals
| Derivative Class | General Synthetic Approach | Purpose in Crystal Engineering | Reference |
|---|---|---|---|
| 4-Acyloxy-4˝-alkyloxycarbonyl-p-terphenyls | Cross-coupling of a Grignard reagent with a 4-bromo-4′-alkyloxycarbonyl-biphenyl derivative, followed by ether-cleavage and esterification. | To create substances with wide temperature ranges for smectic liquid crystal phases. | google.com |
| 4-Alkyloxycarbonyl-4˝-alkyl-p-terphenyls | Acylation, reduction, cross-coupling, haloform oxidation, and esterification starting from 4-bromobiphenyl. | To fine-tune mesomorphic behavior and other physical properties of liquid crystals. | google.com |
The conversion of the carboxylic acid group to amides and hydrazides introduces hydrogen bonding capabilities and provides a versatile handle for further functionalization. Direct amidation can be achieved by reacting the carboxylic acid with an amine, often requiring high temperatures or the use of coupling agents to facilitate the dehydration process. encyclopedia.pub
A more common and versatile derivative is the carbohydrazide, which serves as a key precursor for synthesizing various heterocyclic compounds. The synthesis of a terphenyl carbohydrazide typically involves a two-step process: first, the esterification of the carboxylic acid, followed by reaction with hydrazine hydrate. For example, ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate can be converted to its corresponding carbohydrazide in high yield by refluxing with hydrazine hydrate in absolute ethanol. nih.gov This transformation is a critical step, as the resulting hydrazide is a key intermediate for building more complex molecules. nih.gov
Table 2: Synthesis of a Functionalized Terphenyl Carbohydrazide
| Reactant | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate | Hydrazine hydrate (99%), absolute ethanol, reflux for 16 h | 4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide | 86% | nih.gov |
Peripheral Functionalization of the p-Terphenyl Core
Modifying the aromatic rings of the p-terphenyl structure allows for the introduction of various functional groups that can dramatically alter the molecule's properties.
Carbohydrazide derivatives of p-terphenyl are valuable synthons for constructing a variety of heterocyclic rings. The hydrazide group can undergo cyclization reactions with different reagents to form heterocycles like oxadiazoles, thiazolidinones, and others. These heterocyclic moieties are often introduced to explore potential biological activities or to create novel materials with specific electronic properties. nih.gov
A straightforward method to form a 1,3,4-oxadiazole ring involves the reaction of a terphenyl carbohydrazide with triethyl orthoformate. For example, 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide can be cyclized by refluxing with triethyl orthoformate in toluene, yielding the corresponding 4'-(1,3,4-oxadiazol-2-yl)-terphenyl derivative. nih.gov This reaction demonstrates how the terphenyl core can be readily appended with functional heterocyclic systems.
Table 3: Synthesis of a Terphenyl-Substituted Oxadiazole
| Reactant | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide | Triethyl orthoformate, toluene, reflux for 10 h | 4,4′′-Difluoro-4′-(1,3,4-oxadiazol-2-yl)-1,1′:3′,1′′-terphenyl-5′-ol | 58% | nih.gov |
The introduction of fluorine atoms onto the p-terphenyl core is a powerful strategy for modulating the electronic properties of the molecule. Due to its high electronegativity and small size, fluorine can significantly alter a molecule's dipole moment, thermal stability, and intermolecular interactions without causing large steric hindrance. acs.org Fluorination is particularly prevalent in the design of liquid crystals and materials for optical applications. acs.orgnih.gov
The most common method for synthesizing fluorinated terphenyls is the palladium-catalyzed Suzuki-Miyaura coupling reaction. nih.gov This method allows for the coupling of fluorinated phenylboronic acids with halogenated phenyl rings to construct the terphenyl backbone.
The presence of fluorine substituents has a profound impact on the electronic and physical properties of the resulting compounds.
Intermolecular Interactions : Fluorine atoms can participate in non-covalent interactions such as C-H···F and C-F···π interactions, which influence the supramolecular assembly and crystal packing of the molecules. nih.gov
Electronic Properties : Fluorination generally leads to a lowering of the energies of the frontier molecular orbitals (HOMO and LUMO). This can affect the intramolecular charge transfer characteristics and the nonlinear optical (NLO) response of the material. nih.gov
Physical Properties : In liquid crystals, incorporating fluorine atoms can lead to lower viscosity, enhanced thermal stability, and optimized dielectric anisotropy, which are desirable properties for display applications. acs.org Studies on fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls show that as the number of fluorine atoms increases, the temperature of the transition to the isotropic liquid phase decreases. acs.org
Table 4: Impact of Fluorination on p-Terphenyl Properties
| Property | Effect of Fluorine Substitution | Application/Significance | Reference |
|---|---|---|---|
| Crystal Packing | Mediates supramolecular arrangement through C-H···F and C-F···C interactions. | Control over solid-state structure and material morphology. | nih.gov |
| Nonlinear Optical (NLO) Response | Can significantly enhance third-order NLO properties. | Potential use in optoelectronic devices. | nih.gov |
| Liquid Crystal Phase Behavior | Lowers clearing temperatures and can reduce viscosity. | Improved performance and operating range for liquid crystal displays. | acs.org |
| Dielectric Anisotropy | Allows for fine-tuning of dielectric properties. | Essential for optimizing the performance of ferroelectric mixtures. | acs.org |
Incorporation of Amino Functionality
The introduction of amino groups onto the this compound framework is a key transformation for creating derivatives with altered electronic properties and for providing a reactive handle for further functionalization, such as in the synthesis of amide-based oligomers or specialized metal-organic frameworks (MOFs). acs.orgnih.gov A common and effective strategy for this transformation involves a two-step process: nitration followed by reduction.
Unsymmetrical p-aminophenylporphyrins are typically synthesized by the reduction of the corresponding p-nitrophenylporphyrins. nih.gov This established method in porphyrin chemistry is applicable to other robust aromatic systems. The process begins with the regioselective nitration of the terphenyl backbone. Subsequently, the nitro group is reduced to the desired amino functionality. A standard method for this reduction utilizes tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). nih.gov
Amino-functionalized terphenyl carboxylic acids are valuable building blocks. For instance, 3,3″-diamino-[1,1′:4′,1″-terphenyl]-4,4″-dicarboxylic acid has been used in the rapid, biomimetic crystallization of MOFs with zinc(II) at room temperature, a process that is significantly promoted by the presence of the amino group. acs.org
Strategies for Unsymmetric m-Terphenyl Derivatives via C-H Arylation
The synthesis of unsymmetrical m-terphenyl derivatives presents a significant challenge, particularly when starting from electron-poor benzoic acid substrates. nih.gov Direct C-H arylation at the meta-position offers an efficient and atom-economical route to these valuable structures, which are prevalent in materials science and medicinal chemistry. nih.govresearchgate.net This approach bypasses the need for pre-functionalized starting materials, proceeding by the direct activation of a typically unreactive C-H bond. Two prominent palladium-catalyzed strategies have emerged to achieve this transformation: ligand-promoted approaches and norbornene-mediated strategies.
Ligand-Promoted Palladium-Catalyzed Approaches
Achieving high meta-selectivity in the C-H arylation of electron-poor benzoic acid derivatives has been accomplished through ligand-promoted palladium catalysis. nih.gov This strategy provides a straightforward and versatile method for constructing unsymmetrical 1,3-disubstituted benzene derivatives, including m-terphenyls. nih.gov The choice of an appropriate ligand is crucial for the reaction's success, as it influences the stability of the palladium catalyst and the selectivity of the C-H activation step. nih.govresearchgate.net By employing a suitable ligand, a robust and modular approach to a variety of unsymmetrical m-terphenyls is enabled. nih.gov
Research has demonstrated that this method is effective for a wide range of benzoic acid derivatives and arylating agents, showcasing its potential for the remote C-H functionalization of other electron-poor substrates. nih.gov
Table 1: Key Features of Ligand-Promoted meta-C-H Arylation
| Feature | Description | Reference |
|---|---|---|
| Catalyst System | Palladium (Pd) | nih.gov |
| Key Component | Promoting Ligand | nih.govnih.gov |
| Substrate | Electron-Poor Benzoic Acid Derivatives | nih.gov |
| Selectivity | High meta-Selectivity | nih.gov |
| Outcome | Facile and robust synthesis of unsymmetrical 1,3-disubstituted benzene derivatives. | nih.gov |
Norbornene-Mediated Strategies
A distinct and powerful strategy for achieving meta-C-H arylation involves the use of norbornene as a transient mediator in a palladium-catalyzed cycle. This approach follows a pathway analogous to the Catellani reaction, where norbornene facilitates the activation of a remote C-H bond. researchgate.net The reaction mechanism is initiated by an ortho-C-H activation directed by a functional group on the substrate, which forms an initial palladacycle. This intermediate then undergoes carbopalladation with norbornene, leading to a transient species that enables the subsequent activation of the remote meta-C-H bond.
The efficiency and scope of this transformation have been significantly enhanced through the development of modified norbornene derivatives and specialized ligands. nih.gov For example, 2-Carbomethoxynorbornene has been identified as a more effective transient mediator than norbornene itself. nih.govacs.org The use of tailor-made quinoline-based ligands is also critical for the reaction to proceed smoothly, particularly with aryl iodides that lack ortho-coordinating groups and were previously incompatible with this type of transformation. nih.gov This combined approach has broadened the applicability of norbornene-mediated meta-C-H arylation, making it a more versatile tool for synthesizing complex unsymmetrical terphenyls. nih.govbohrium.com
Table 2: Components of Norbornene-Mediated meta-C-H Arylation
| Component | Role in Catalytic Cycle | Reference |
|---|---|---|
| Palladium Catalyst | The active metal center for C-H activation and cross-coupling. | nih.gov |
| Norbornene (or derivative) | Acts as a transient mediator to enable remote C-H activation. | researchgate.net |
| Directing Group | Guides the initial ortho-C-H activation to form the first palladacycle. | |
| Ligand (e.g., Quinoline-based) | Stabilizes the palladium center and improves reaction efficiency and scope. | nih.govbohrium.com |
| Aryl Halide | The arylating agent that couples with the substrate at the meta-position. | nih.gov |
Supramolecular Chemistry and Self Assembly of P Terphenyl 4 Carboxylic Acid Systems
Hydrogen Bonding Motifs in p-Terphenyl-4-carboxylic acid Assemblies
Hydrogen bonding is a highly directional and moderately strong intermolecular force that plays a dominant role in the formation of supramolecular assemblies involving this compound. nih.gov The carboxylic acid functional group is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a twofold acceptor (the carbonyl and hydroxyl oxygens). nih.gov This dual functionality facilitates the formation of robust and predictable recognition motifs that define the architecture of the resulting supramolecular networks.
Beyond the primary dimer motif, this compound can engage in more extensive intermolecular hydrogen-bonding networks. While the cyclic dimer is a very common arrangement, other hydrogen bonding patterns can emerge, leading to the formation of one-dimensional chains or more complex two-dimensional sheets. nih.govchemrxiv.org For instance, catemer motifs, where molecules are linked in a head-to-tail fashion, can form, although they are generally less common for simple carboxylic acids than the dimer motif. The specific network that forms is often influenced by factors such as the solvent, substrate interactions, and the presence of other molecular species (guests). rsc.org In systems involving terphenyl derivatives with multiple carboxylic acid groups, these hydrogen-bonding interactions can lead to the formation of porous, two-dimensional hydrogen-bonded organic frameworks (HOFs). rsc.org
Self-Assembly on Surfaces and at Liquid-Solid Interfaces
The self-assembly of this compound and its derivatives on solid surfaces is a key area of investigation for creating functional nanostructures. When a solution of the molecule is deposited onto a surface, such as highly oriented pyrolytic graphite (B72142) (HOPG), the molecules can arrange themselves into highly ordered monolayers. rsc.orgresearchgate.net This process is driven by a delicate balance between several interactions: intermolecular hydrogen bonding, molecule-substrate van der Waals forces, and sometimes solvent effects. The planarity of the terphenyl backbone facilitates strong adsorption onto flat substrates like HOPG.
At the liquid-solid interface, this compound and related molecules readily form two-dimensional (2D) supramolecular networks. These networks are typically stabilized by the hydrogen bonds formed between the carboxylic acid groups. rsc.org The resulting structures can exhibit various morphologies, including linear arrays, lamellar patterns, and porous hexagonal networks, depending on the specific molecular structure and assembly conditions. rsc.orgrsc.org
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing these 2D supramolecular networks with sub-molecular resolution. STM studies allow for the direct observation of how individual molecules are arranged on a surface and the specific hydrogen-bonding motifs they adopt. nih.govrsc.org For example, STM investigations of [1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid (TDA), a close structural analog of this compound, on HOPG have revealed the formation of distinct, well-ordered linear structures. rsc.org Similarly, studies on other functionalized terphenyl carboxylic acids on surfaces like Au(III) have shown that thermal processing can be used to control the transition between different assembled structures, moving from kinetically trapped states to more thermodynamically stable arrangements dominated by hydrogen bonding. nih.gov
The porous structures often formed by the self-assembly of terphenyl carboxylic acids can act as host networks for trapping other molecules, known as guests. The introduction of guest molecules can significantly alter the morphology of the 2D network. This host-guest interaction provides a mechanism for controlling the surface architecture. rsc.org
STM studies on the co-assembly of [1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid (TDA) with different guest molecules have demonstrated this principle effectively.
With Trimesic Acid (TMA): When TMA is introduced to the TDA system on HOPG, the original single-row structure formed by TDA is disrupted. A new, hexagonal co-assembly structure is formed, incorporating both TDA and TMA molecules. rsc.org
With Coronene (COR): The introduction of coronene, a polycyclic aromatic hydrocarbon, also modifies the TDA assembly. The resulting structure is dependent on the concentration of the coronene, indicating a competitive and tunable assembly process. rsc.org
This ability to modify the network by introducing guest molecules highlights the potential for designing complex, multicomponent nanosystems on surfaces.
| Host Molecule | Guest Molecule | Observed Change in Assembly Morphology on HOPG |
| [1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid (TDA) | None | Formation of a self-assembled single-row structure. rsc.org |
| [1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid (TDA) | Trimesic Acid (TMA) | Destruction of the single-row structure and formation of a new hexagonal co-assembly. rsc.org |
| [1,1′:3′,1′′-terphenyl]-4,4′′-dicarboxylic acid (TDA) | Coronene (COR) | Collapse of the original co-assembly, with the final structure dependent on guest concentration. rsc.org |
Langmuir Monolayers and Thin Films
The rigid, aromatic structure of this compound, combined with the hydrogen-bonding capability of its carboxylic acid group, makes it a compelling candidate for the formation of highly ordered two-dimensional assemblies at interfaces. These assemblies, known as Langmuir monolayers and thin films, are foundational to understanding the molecule's supramolecular behavior.
Monomolecular films of this compound and its derivatives can be formed at the air-water interface. The structure and stability of these films are governed by a delicate balance of intermolecular forces, including hydrogen bonding between the carboxylic acid headgroups and π-π stacking interactions between the terphenyl backbones.
The characterization of these Langmuir monolayers is often performed using surface pressure-area (π-A) and surface potential isotherms. researchgate.netnih.gov Studies on related 5'-phenyl-m-terphenyl-4-carboxylic acids (PTCAs) reveal that upon compression at the air-water interface, the molecules undergo significant reorientation. researchgate.net A characteristic long plateau is often observed in the pressure-area isotherms, which is attributed to the tilting of the molecules upon compression. researchgate.net This tilting allows the system to minimize repulsive forces while maintaining attractive interactions as the available area per molecule decreases. A proposed model for this molecular arrangement helps to explain the observed decrease in dipole moment within this plateau region. researchgate.net The stability of these monolayers is influenced by the nature of substituents on the terphenyl core; more hydrophobic substituents tend to increase monolayer stability. researchgate.net
Self-assembled monolayers (SAMs) of this compound have also been studied on solid substrates, such as silver. researchgate.net Characterization of these films involves a suite of surface-sensitive techniques, including reflection-IR spectroscopy, near-edge X-ray absorption fine structure (NEXAFS) measurements, and atomic force microscopy (AFM), which provide detailed information about molecular orientation, ordering, and film morphology. researchgate.net While the rigid backbone of such aromatic carboxylic acids can promote order, hydrogen bonding between the terminal -COOH groups can also introduce a significant amount of disorder into the film. acs.org
When this compound is co-assembled with other molecules to form mixed monolayers, complex surface phenomena such as reorganization and phase separation can occur. A study involving mixed monolayers of this compound and n-hexadecanoic acid on a silver surface provides a clear example of such behavior. researchgate.net
Upon exposure to hydrogen sulfide (B99878) (H₂S) vapor, the p-terphenyl-4-carboxylate monolayer undergoes a structural reorganization, forming clusters of the free acid on the nanometer scale. researchgate.net In the mixed monolayer system, this H₂S-induced reorganization leads to a distinct phase separation, where the two components form separate clusters of their respective molecules. researchgate.net The differing intermolecular interactions and surface mobility of the two components result in clusters of markedly different sizes. researchgate.net The saturated aliphatic acid (n-hexadecanoic acid) forms larger, submicrometer-sized clusters, while the more rigid this compound forms smaller clusters in the tens of nanometers range. researchgate.net
This process is reversible. The restoration of the monolayer, driven by the reaction between the acid molecules and the basic silver surface sites, occurs at different rates for each component. researchgate.net The n-hexadecanoic acid monolayer is restored much more rapidly than the this compound monolayer, a difference that can be exploited to create domain-separated monolayers on the micrometer scale. researchgate.net
| Component | Initial State | After H₂S Exposure | Reorganization Feature |
| This compound | Ordered Monolayer | Nanometer-scale clusters | Forms smaller clusters (~10s of nm) |
| n-Hexadecanoic acid | Ordered Monolayer | Submicrometer-scale clusters | Forms larger clusters (~sub-μm) |
| Mixed Monolayer | Mixed Monolayer | Phase-separated clusters | Components separate into distinct domains |
Crystallographic Analysis of this compound Derivatives
X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state. For this compound and its derivatives, this analysis reveals complex structural phenomena, including polymorphism and the profound influence of substituents on crystal packing.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, and pseudosymmetry, a situation where a structure deviates only slightly from a higher symmetry, are significant features in the crystallography of terphenyl derivatives.
The choice of substituent can create or resolve packing conflicts. rsc.org For instance, in derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid, the presence of short intramolecular O–H⋯O hydrogen bonds engages the strongest hydrogen bond donors and acceptors. rsc.org When these are modified, as in the hydrazide derivative, intramolecular hydrogen bonds are absent, and the crystal structure becomes dominated by open motifs created by classical intermolecular hydrogen bonds. rsc.org This leads to a packing arrangement driven by the complementarity of hydrophilic and hydrophobic regions of the molecule. rsc.org
Generally, even hydrophobic substituents can improve the properties of a molecule by destabilizing its crystal packing, provided this effect outweighs their negative influence on other properties like hydration. nih.gov The replacement of a single substituent can significantly alter the balance of forces, such as hydrogen bonding and π-stacking, leading to different packing motifs like herringbone or layer-like assemblies. mdpi.com The structural influence of halogen substituents, for example, often increases in the order of Cl < Br < I, corresponding to the increasing size and polarizability of the halogen atom. nih.gov
| Derivative of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid | Key Structural Feature | Impact on Crystal Packing |
| Carboxylic Acid | Strong intramolecular O-H···O hydrogen bonds; forms almost centrosymmetric dimers. | Non-centrosymmetric crystal structure with four symmetry-independent molecules due to packing conflicts. rsc.org |
| Ethyl Ester | Intramolecular O-H···O hydrogen bonds; no dimer formation. | Exhibits polymorphism; two crystal forms with different ethyl group orientations. rsc.org |
| Hydrazide | No intramolecular hydrogen bonds. | Crystal structure determined by open motifs of classical hydrogen bonds and hydrophilic/hydrophobic complementarity. rsc.org |
Supramolecular Gels and Polymers utilizing this compound
The specific structural features of this compound—a rigid, aromatic terphenyl core capable of π-π stacking and a carboxylic acid group that forms robust hydrogen-bonded dimers—make it an ideal building block (or gelator) for the construction of supramolecular gels and polymers. These are materials where monomeric units are held together by dynamic, non-covalent interactions. mdpi.comresearchgate.net
In these systems, low-molecular-weight precursors like this compound can self-assemble into long, fibrous polymer chains. d-nb.info The primary driving force for this assembly is often the hydrogen bonding between the carboxylic acid groups, which associate to form dimers. This dimeric unit can then be considered a new, larger building block. The extended, rigid terphenyl units of these dimers can subsequently stack upon one another via π-π interactions, leading to the formation of one-dimensional nanofibers. researchgate.net
As the concentration of the gelator increases in a solvent, these nanofibers interact and entangle, forming a three-dimensional network that immobilizes the solvent molecules, resulting in the formation of a gel. nih.gov The formation of associated species through hydrogen bonding between ketone and carboxylic acid groups has been observed in related terphenyl systems, demonstrating the robustness of this interaction in driving supramolecular assembly. rsc.org The properties of these gels, such as their thermal stability and mechanical strength, are dictated by the strength and directionality of the non-covalent interactions involved.
Metal Organic Frameworks Mofs and Covalent Organic Frameworks Cofs Derived from P Terphenyl 4 Carboxylic Acid
p-Terphenyl-4-carboxylic acid as a Ligand for MOF Construction
The construction of Metal-Organic Frameworks (MOFs) relies on the self-assembly of metal ions or clusters with organic ligands. This compound serves as a multitopic organic linker, where the carboxylate group coordinates with metal centers to form a three-dimensional network. The terphenyl backbone provides a rigid and extended structure, which is crucial for creating porous materials with high surface areas and stable frameworks.
Design Principles for MOF Ligands with Terphenyl Linkers
The design of MOF ligands with terphenyl backbones is guided by the principles of reticular chemistry, which focuses on the predetermined assembly of molecular building blocks into ordered structures. The rigidity and linearity of the terphenyl unit in this compound are key design elements. This rigidity helps to prevent the collapse of the porous structure upon removal of guest solvent molecules, leading to permanently porous materials.
The length of the terphenyl linker directly influences the pore size of the resulting MOF. By systematically varying the length of the organic ligand, researchers can tune the dimensions of the pores and channels within the framework, which is critical for applications such as gas storage and separation. Furthermore, the aromatic nature of the terphenyl rings can be exploited to introduce specific functionalities through post-synthetic modification, allowing for the tailoring of the chemical environment within the pores.
Synthesis and Structural Diversity of p-Terphenyl-based MOFs
The synthesis of MOFs incorporating this compound and its derivatives has been achieved through various methods, leading to a range of structures with different dimensionalities and topologies.
Hydrothermal and solvothermal methods are the most common techniques for the synthesis of p-terphenyl-based MOFs. These methods involve heating a mixture of the metal salt, the organic linker (this compound), and a solvent in a sealed vessel, typically an autoclave. The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF.
The choice of solvent is critical and can influence the resulting structure. For instance, the solvothermal reaction of zinc(II) and copper(II) salts with a derivative of terphenyl-4,4''-dicarboxylic acid in N,N-dimethylformamide (DMF) has been shown to produce both one-dimensional (1D) and two-dimensional (2D) MOFs. The specific metal salt and reaction conditions dictate the final dimensionality of the framework.
The versatility of this compound as a ligand allows for its coordination with a variety of metal ions, leading to a diverse range of MOFs with different properties.
Zr-based MOFs: Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability. The use of terphenyl dicarboxylic acid ligands in the synthesis of Zr-MOFs has been explored to create robust frameworks.
Cr-based MOFs: While chromium-based MOFs are a well-established class of materials, specific examples utilizing this compound as the primary linker are not extensively documented in the literature.
Al-based MOFs: Similar to Cr-based MOFs, there is a limited number of reported aluminum-based MOFs specifically constructed from this compound.
Zn-based MOFs: Several zinc-based MOFs have been synthesized using derivatives of terphenyl dicarboxylic acid. For example, the solvothermal reaction of a zinc salt with 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid has yielded both 1D and 2D frameworks. In some structures, dinuclear zinc(II) clusters act as the secondary building units (SBUs).
Cu-based MOFs: Copper(II) ions have also been successfully incorporated into MOFs with terphenyl-based linkers. Solvothermal synthesis has produced 1D and 2D Cu-MOFs where, in some cases, trinuclear µ3-hydroxo bridged Cu(II) clusters form the inorganic nodes.
| Metal Ion | MOF Dimensionality | Secondary Building Unit (SBU) Example | Synthesis Method |
| Zn(II) | 1D and 2D | Dinuclear Zn(II) cluster | Solvothermal |
| Cu(II) | 1D and 2D | Trinuclear µ3-hydroxo bridged Cu(II) cluster | Solvothermal |
Topological analysis is a powerful tool for simplifying and classifying the complex structures of MOFs. It describes the underlying connectivity of the framework in terms of nodes (metal clusters or SBUs) and linkers (organic ligands). The topology of a MOF is a key determinant of its properties, such as porosity and stability.
Biomimetic Crystallization of Carboxylic Acid-Based MOFs
Biomimetic crystallization is an emerging and environmentally friendly approach to MOF synthesis that mimics natural biomineralization processes. This method typically occurs in aqueous solutions at or near room temperature and often utilizes biomolecules to direct the crystallization process.
While most studies on biomimetic crystallization have focused on other types of MOFs, recent research has expanded this technique to include carboxylic acid-based MOFs. One study demonstrated that the inclusion of an amino functional group on a terphenyl dicarboxylic acid linker enabled the rapid, biomimetic crystallization of a zinc-based MOF in water at room temperature. nih.gov The deprotonation of the carboxylic acid groups is a prerequisite for dissolving the ligand in water, after which the MOF formation proceeds spontaneously in the presence of zinc(II) nitrate. nih.gov This approach opens up new possibilities for the green synthesis of functional MOFs and the encapsulation of delicate biomolecules like enzymes within the framework during its formation. nih.gov
Applications of this compound MOFs
The unique structural characteristics imparted by the this compound ligand have enabled the development of MOFs with significant practical applications.
MOFs are recognized as promising candidates for gas adsorption and storage due to their high porosity and tunable pore sizes. nih.gov Frameworks synthesized from this compound and its derivatives exhibit notable performance in the selective capture of various gases, which is critical for industrial processes and environmental remediation. nih.govresearchgate.net
The efficiency of MOFs in gas separation stems from their precisely engineered pore structures, which can be tailored to selectively adsorb certain gas molecules over others. nih.gov For instance, MOFs have been designed for the challenging separation of alkynes from alkenes, such as C2H2 from C2H4. nih.gov Furthermore, the selective adsorption of CO2 is a key area of research, with many MOFs showing high uptake capacity for carbon dioxide, making them suitable for applications like post-combustion carbon capture. mdpi.comnih.govnih.gov The interaction between CO2 and the MOF can be enhanced by introducing functional groups or flexible pendants into the framework, which can increase both the interaction enthalpy and mitigate entropy loss upon adsorption. researchgate.net
| MOF | Gas | Uptake Capacity | Conditions | Selectivity |
|---|---|---|---|---|
| MOF-592 | CO2 | Good | Low pressure, room temp. | Moderate over N2 and CH4 nih.gov |
| UiO-66-AD6 | CO2 | 34% higher than UiO-66 | 298 K | Increased over CH4 researchgate.net |
| Amino-MIL-101(Fe) | CO2 | 13 mmol g⁻¹ | 4 MPa, 25 °C | - |
| MIL-53(Al) | CO2 | 10 mmol g⁻¹ | 2 MPa, ambient temp. | - |
The application of MOFs as heterogeneous catalysts is a rapidly expanding field, offering advantages such as high stability, easy recovery, and reusability. researchgate.netnih.gov
MOFs derived from terphenyl carboxylic acid derivatives have been shown to act as effective heterogeneous catalysts for the cyanosilylation of aldehydes. researchgate.net This reaction is a crucial carbon-carbon bond-forming reaction in organic synthesis. In one study, both Zn(II) and Cu(II) based MOFs were synthesized and their catalytic activities were compared; the Zn-MOF demonstrated higher efficiency. researchgate.net The porous nature of these MOFs provides a microenvironment that facilitates the proximity of substrates to the catalytically active Lewis acid sites. nih.gov
The catalytic mechanism often involves the activation of the aldehyde by the Lewis acidic metal centers within the MOF structure. This activation enhances the aldehyde's electrophilicity, making it more susceptible to nucleophilic attack by trimethylsilyl cyanide (TMSCN).
A significant advantage of MOF-based catalysts is their potential for reuse. Studies have shown that these catalysts can be recovered and reused for several consecutive cycles without a significant loss of their catalytic activity. researchgate.netrsc.org For example, a terbium-based MOF was recycled at least three times without a significant drop in its catalytic efficiency in aldehyde cyanosilylation. nih.gov Similarly, a robust heterometallic MOF was also demonstrated to be reusable for at least three cycles. rsc.org The stability and recyclability of these catalysts are critical for their practical application in sustainable chemical processes. nih.govmdpi.com
The substrate scope for these catalytic reactions is often broad. For instance, various aromatic aldehydes have been successfully used in cyanosilylation reactions catalyzed by these MOFs, with most substrates showing high yields. nih.gov
| Catalyst | Number of Cycles | Final Yield/Activity |
|---|---|---|
| Zn-MOF (from terphenyl derivative) | "at least for a few consecutive cycles" | No loss in activity researchgate.net |
| Tb-MOF | At least 3 | Slight decrease after 3 cycles nih.gov |
| Heterometallic MOF (STU-2) | At least 3 | Maintained good stability and activity rsc.org |
The luminescent properties of certain MOFs make them excellent candidates for chemical sensors. nih.gov
Luminescent MOFs have been developed for the highly selective detection of metal ions, such as Fe3+. nih.govrsc.org The detection mechanism often relies on fluorescence quenching, where the presence of the target ion diminishes the fluorescence intensity of the MOF. rsc.orgrsc.org For instance, a Zn-based MOF has been shown to effectively detect Fe3+ in an aqueous medium through this quenching effect. rsc.org The high selectivity and sensitivity of these MOF-based sensors, along with their stability, make them promising for environmental monitoring and biological applications. rsc.orgnih.gov Some functionalized MOFs can be regenerated and still retain their high selectivity for Fe3+ ions. rsc.org
Sensing Applications
Detection of Organic Compounds (e.g., Roxarsone, Nitarsone)
Luminescent Metal-Organic Frameworks (LMOFs) are a class of materials extensively studied for their potential in chemical sensing. The mechanism often relies on luminescence quenching or enhancement upon interaction with an analyte. Nitroaromatic compounds, a class that includes the organoarsenic compounds Roxarsone and Nitarsone, are known to be strong luminescence quenchers due to their electron-deficient nature.
MOFs constructed from p-terphenyl-based linkers can exhibit intrinsic luminescence, originating from the aromatic chromophore of the ligand. For instance, MOFs like IRMOF-15 and IRMOF-16, which are built using p-terphenyl-4,4''-dicarboxylic acid, are known to be luminescent. The interaction between the electron-rich excited state of the LMOF and the electron-deficient nitroaromatic analyte can lead to an energy or electron transfer process, resulting in a decrease (quenching) of the fluorescence intensity. This response can be highly sensitive and selective, forming the basis of a chemical sensor.
The general mechanism for sensing nitroaromatics involves the following steps:
Excitation of the LMOF with an appropriate wavelength of light.
The analyte (e.g., Roxarsone) diffuses into the porous framework of the MOF.
An interaction occurs between the analyte and the luminescent framework, typically through π-π stacking.
An electron transfer occurs from the excited linker of the MOF to the nitroaromatic compound.
This transfer deactivates the excited state of the MOF non-radiatively, leading to a measurable quenching of the luminescence.
While specific studies on this compound-based MOFs for the direct detection of Roxarsone and Nitarsone are not extensively documented, the principles of LMOF sensing of nitroaromatics are well-established. The inherent luminescence of terphenyl-based frameworks makes them strong candidates for such applications.
Table 1: Luminescent Properties of Terphenyl-Based MOFs
| MOF Name | Linker | Emission Maxima | Key Finding |
|---|---|---|---|
| IRMOF-15 | p-Terphenyl-4,4''-dicarboxylic acid | Red-shifted vs. IRMOF-16 | Interpenetrated structure induces greater charge transfer. osti.gov |
| IRMOF-16 | p-Terphenyl-4,4''-dicarboxylic acid | Ligand-based fluorescence | Non-interpenetrated variant serves as a baseline for luminescence studies. osti.gov |
Water/Moisture Adsorption and Dehumidification
The control of humidity is critical in numerous industrial and commercial applications. MOFs are being explored as next-generation desiccants due to their high surface areas and tunable pore environments. The chemical nature of the organic linker plays a crucial role in determining the hydrophilicity or hydrophobicity of the MOF, which in turn governs its water adsorption behavior.
The incorporation of the nonpolar, aromatic p-terphenyl (B122091) backbone into a MOF structure tends to increase its hydrophobicity. acs.org This is in contrast to MOFs with more polar or functionalized linkers, which are more hydrophilic. The hydrophobicity of a material can be assessed by its water contact angle; higher angles indicate greater hydrophobicity.
A study on the isoreticular series of UiO-type MOFs (UiO-66, UiO-67, and UiO-68) demonstrates the effect of linker length on hydrophobicity. As the linker length increases from a single benzene (B151609) ring (in UiO-66) to a biphenyl (in UiO-67) and then a terphenyl unit (in UiO-68), the material becomes progressively more hydrophobic. acs.org This increased hydrophobicity results in a Type V water adsorption isotherm, characterized by low water uptake at low relative humidity (RH) and rapid pore condensation at higher RH. coudert.name
This property is advantageous for applications where dehumidification is required only above a certain humidity threshold, preventing unnecessary energy expenditure for regeneration at low moisture levels. The hydrophobic nature of the pores means that water-framework interactions are weaker than water-water interactions, leading to the formation of water clusters before pore filling occurs. coudert.name
Table 2: Effect of Linker Length on MOF Hydrophobicity
| MOF Name | Linker Core | Pore Size (Å) | Apparent Water Contact Angle (°) | Isotherm Type |
|---|---|---|---|---|
| UiO-66 | Phenyl | ~6 | 54.0 | S-shaped (more hydrophilic) |
| UiO-67 | Biphenyl | ~8 | - | Intermediate |
| UiO-68 | Terphenyl | ~10 | 83.1 | Type V (more hydrophobic) acs.org |
This compound in Covalent Organic Framework (COF) Chemistry
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The ability to design the structure with atomic precision allows for the tuning of properties like pore size, stability, and functionality. This compound, and more commonly its amine-functionalized derivative, 4,4''-diamino-p-terphenyl, serves as a quintessential linear building block in COF synthesis. mdpi.comsemanticscholar.org
Rational Design of p-Terphenyl-Containing COF Monomers
The rational design of COFs follows the principles of reticular chemistry, where the geometry of the molecular building blocks (nodes and linkers) dictates the topology of the resulting network. rsc.org In this design paradigm, p-terphenyl-based monomers are classified as rigid, linear, C2-symmetric linkers.
The key design considerations for using p-terphenyl-containing monomers are:
Length: The length of the linker is a primary determinant of the pore size in the resulting COF. By systematically changing the linker from p-phenylenediamine to benzidine and then to 4,4''-diamino-p-terphenyl, the pore size of the COF can be precisely controlled. semanticscholar.org
Rigidity: The rigid nature of the p-terphenyl backbone prevents conformational ambiguity, which is crucial for achieving the long-range order and crystallinity that defines a COF. This rigidity ensures the formation of well-defined, permanent pores.
Linearity: The linear geometry of the linker promotes the formation of extended 2D sheets with 1D channels or connects nodes in 3D frameworks in a predictable manner.
By combining these linear p-terphenyl linkers with nodes of different geometries (e.g., C3-symmetric aldehydes like 1,3,5-triformylphloroglucinol), COFs with specific topologies (e.g., hexagonal) and tailored pore dimensions can be synthesized.
Table 3: Correlation of Linear Linker Length to COF Pore Size
| Linker Name | Linker Core | Representative COF | Resulting Pore Size (nm) |
|---|---|---|---|
| p-Phenylenediamine (PDA) | Phenyl | Tp-Pa | 1.5 |
| Benzidine (BD) | Biphenyl | Tp-BD | 2.2 |
Synthesis and Structural Characterization of p-Terphenyl COFs
COFs based on p-terphenyl linkers are typically synthesized via a solvothermal method, which involves heating the monomers in a high-boiling-point solvent mixture, often in the presence of an acid catalyst like acetic acid. nih.gov The most common reaction is the condensation of an amine-functionalized linker (e.g., 4,4''-diamino-p-terphenyl) with an aldehyde-functionalized node to form a stable imine linkage. The reversibility of the imine bond formation under the reaction conditions allows for "error-checking" and self-healing, which leads to the formation of a thermodynamically stable, crystalline product over an amorphous polymer.
The structural characterization of the resulting p-terphenyl COF is crucial to confirm its successful synthesis and desired properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to verify the formation of the covalent linkages. For imine-linked COFs, the disappearance of the N-H stretching bands from the amine monomer and C=O stretching from the aldehyde monomer, along with the appearance of a new C=N stretching band, confirms the reaction.
Powder X-ray Diffraction (PXRD): PXRD is the definitive method for confirming the crystallinity and long-range order of the COF. The experimental diffraction pattern is compared with a simulated pattern based on a proposed crystal structure to determine the unit cell parameters and stacking arrangement (e.g., eclipsed vs. staggered).
Porosity Analysis: The permanent porosity of the COF is confirmed by gas sorption measurements, typically using nitrogen at 77 K. The resulting isotherm is used to calculate the Brunauer-Emmett-Teller (BET) specific surface area and the pore size distribution, which are critical parameters for applications in storage, separation, and catalysis.
Table 4: Structural Properties of a Representative p-Terphenyl-based COF (Tp-TD)
| Property | Value | Characterization Method |
|---|---|---|
| Linkage Type | Imine | FT-IR |
| Crystallinity | Crystalline | PXRD |
| Topology | Hexagonal (hcb) | PXRD & Simulation |
| BET Surface Area | ~600 - 1000 m²/g | N₂ Sorption at 77 K |
| Pore Size | ~2.6 nm | N₂ Sorption Analysis researchgate.net |
| Thermal Stability | > 400 °C | Thermogravimetric Analysis (TGA) |
Computational and Theoretical Studies of P Terphenyl 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For p-Terphenyl-4-carboxylic acid, these calculations would provide critical data on its electronic characteristics and bonding.
Electronic Structure and Frontier Molecular Orbitals
An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its potential as an electronic material.
For this compound, the HOMO would likely be distributed across the electron-rich terphenyl backbone, while the LUMO would be expected to have significant contributions from the carboxylic acid group, which can act as an electron acceptor. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and not based on actual experimental or computational results.
Intermolecular Interactions and Hydrogen Bonding Energetics
The carboxylic acid moiety of this compound is capable of forming strong hydrogen bonds, which are crucial in directing the self-assembly of these molecules into larger supramolecular structures. DFT calculations can be employed to quantify the strength of these interactions, typically by calculating the binding energy of a dimer. This involves comparing the energy of the hydrogen-bonded dimer to the sum of the energies of two isolated monomers.
Such calculations would provide precise energetic data on the stability of different hydrogen-bonding motifs, such as the common cyclic dimer arrangement observed in many carboxylic acids.
Table 2: Hypothetical Hydrogen Bond Interaction Energies for a this compound Dimer
| Interaction Type | Binding Energy (kcal/mol) |
|---|---|
| Cyclic Dimer | -15.2 |
Note: This value is illustrative and not based on actual experimental or computational results.
Molecular Dynamics Simulations
Molecular dynamics simulations provide a means to study the physical movements of atoms and molecules over time. These simulations would be instrumental in understanding the flexibility of the this compound molecule and the mechanisms by which it self-assembles.
Conformational Analysis and Flexibility
Table 3: Hypothetical Torsional Angle Ranges for this compound from MD Simulations
| Dihedral Angle | Range of Motion (degrees) |
|---|---|
| Phenyl-Phenyl 1 | -40 to +40 |
| Phenyl-Phenyl 2 | -40 to +40 |
Note: These values are illustrative and not based on actual experimental or computational results.
Self-Assembly Mechanisms at Interfaces
Understanding how molecules like this compound organize at interfaces is critical for applications in thin films and surface coatings. MD simulations can model the behavior of many molecules together, revealing the spontaneous formation of ordered structures. These simulations would track the process of self-assembly, driven by intermolecular forces such as hydrogen bonding and π-π stacking between the terphenyl units. This would provide a dynamic picture of how these molecules arrange themselves into well-defined monolayers or other ordered assemblies.
Advanced Characterization Techniques for P Terphenyl 4 Carboxylic Acid Systems
Spectroscopic Methods
Spectroscopic techniques are instrumental in probing the molecular structure, electronic transitions, and elemental composition of p-Terphenyl-4-carboxylic acid.
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and molecular structures. For this compound, these methods provide a characteristic fingerprint based on its molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features arising from the carboxylic acid group and the aromatic rings. Carboxylic acids typically exhibit a very broad O–H stretching band from 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid appears as a strong, intense band in the region of 1690-1760 cm⁻¹. orgchemboulder.com The C–O stretch and O–H bend are expected in the 1210-1320 cm⁻¹ and 910-1440 cm⁻¹ regions, respectively. orgchemboulder.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl rings typically appear in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The Raman spectrum of systems containing this compound would be expected to show strong signals for the aromatic C=C stretching modes between 1550 and 1900 cm⁻¹. spectroscopyonline.com The C=O stretching of the carboxylic acid is also observable in the 1680-1715 cm⁻¹ region. spectroscopyonline.com For the parent p-terphenyl (B122091) molecule, a characteristic band assigned to the C-C inter-ring stretching is observed around 1280 cm⁻¹. researchgate.net
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid O–H Stretch | 2500-3300 (broad) | |
| Aromatic C–H Stretch | >3000 | |
| Carboxylic Acid C=O Stretch | 1690-1760 | 1680-1715 |
| Aromatic C=C Stretch | 1400-1600 | 1550-1900 |
| Inter-ring C–C Stretch | ~1280 | |
| Carboxylic Acid C–O Stretch | 1210-1320 | |
| Carboxylic Acid O–H Bend | 910-1440 |
UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions in conjugated systems like this compound.
UV-Vis Absorption Spectroscopy: The extended π-system of the terphenyl backbone gives rise to strong absorption in the UV region. For the parent p-terphenyl, a strong absorption peak is observed at approximately 280 nm. arxiv.org The addition of the carboxylic acid group may lead to a slight shift in the absorption maximum. Aromatic organic compounds typically exhibit three absorption bands, often referred to as E1, E2, and B bands, arising from the conjugated ring structure. researchgate.net
Fluorescence Spectroscopy: p-Terphenyl is a known fluorescent compound. aatbio.comaatbio.com When excited with UV light, it exhibits a characteristic emission spectrum. The parent p-terphenyl has an excitation peak at 276 nm and an emission peak at 338 nm. aatbio.comaatbio.com The fluorescence quantum yield of p-terphenyl is high, at 0.93. omlc.org The carboxylic acid derivative is also expected to be fluorescent, with potential shifts in the emission wavelength due to the influence of the carboxyl group on the electronic structure. In doped systems, such as with pentacene, fluorescence peaks for p-terphenyl have been observed at 375 nm and 391 nm. mdpi.com
| Spectroscopic Parameter | p-Terphenyl (for reference) |
| UV-Vis Absorption Maximum (λmax) | ~280 nm arxiv.org |
| Fluorescence Excitation Maximum | 276 nm aatbio.comaatbio.com |
| Fluorescence Emission Maximum | 338 nm aatbio.comaatbio.com |
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the terphenyl framework are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton of the carboxylic acid group is highly deshielded and usually appears as a broad singlet at a chemical shift above 10 ppm. libretexts.org For a closely related compound, [1,1'-biphenyl]-4-carboxylic acid, the aromatic protons resonate in the range of 7.45-8.23 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbon atom of the carboxyl group is typically found in the 165-180 ppm region. oregonstate.edu The aromatic carbons of the phenyl rings will resonate in the approximate range of 120-150 ppm. oregonstate.eduhw.ac.uk For [1,1'-biphenyl]-4-carboxylic acid, the carboxyl carbon appears at 171.16 ppm, and the aromatic carbons are observed between 127.22 and 146.56 ppm. rsc.org
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (–COOH) | >10 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (–C OOH) | 165 - 180 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. For this compound systems, particularly in the form of thin films or self-assembled monolayers, XPS can be used to:
Confirm the presence of carbon and oxygen.
Determine the chemical state of the carbon atoms (e.g., C-C in the aromatic rings, C=O and C-O in the carboxylic acid group).
Analyze the binding of the carboxylic acid group to a substrate. In studies of aromatic carboxylic acids on silver, the carboxylate signal in the O1s region is observed around 530.5 eV. nih.gov
Evaluate the thickness and uniformity of molecular layers.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another highly surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost atomic layers of a surface. In the context of this compound systems, ToF-SIMS is valuable for:
Identifying the molecular ion of this compound and its characteristic fragment ions, confirming its presence on a surface.
Mapping the lateral distribution of the compound on a substrate with sub-micron resolution. tescan-analytics.com
Analyzing the composition of self-assembled monolayers and detecting trace contaminants.
Depth profiling to understand the structure of multilayer systems.
The fragmentation patterns observed in ToF-SIMS can provide insights into how the molecules are oriented and bonded at the surface. mdpi.com
Microscopic Techniques
Microscopic techniques are essential for visualizing the morphology and structure of this compound assemblies at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM can be used to image the morphology of crystalline this compound, providing information on crystal size, shape, and surface features. For the parent p-terphenyl, SEM has been used to observe the layered, slab-like growth of its crystals.
Transmission Electron Microscopy (TEM): TEM can be employed to study the nanostructure of this compound assemblies, such as in thin films or as part of composite materials. It can reveal details about the ordering and orientation of the molecules.
Scanning Tunneling Microscopy (STM): STM is a powerful technique for imaging conductive surfaces with atomic resolution. It can be used to visualize the two-dimensional self-assembly of this compound on conductive substrates like graphite (B72142) or metals. Studies on similar terphenyl carboxylic acid derivatives have shown the formation of highly ordered structures, such as close-packed arrangements and porous rosette networks, driven by intermolecular hydrogen bonds.
Atomic Force Microscopy (AFM): AFM can be used to image the topography of this compound on various surfaces, including insulators. It is useful for determining the thickness of molecular layers, characterizing the morphology of thin films, and studying the formation of nanostructures.
Scanning Tunneling Microscopy (STM)
Scanning Tunneling Microscopy (STM) is a powerful technique used to obtain real-space images of conductive surfaces with atomic resolution. It operates based on the quantum mechanical phenomenon of electron tunneling between a sharp conductive tip and the sample surface.
A literature search did not yield specific studies focused on the self-assembly of this compound using STM. However, STM has been effectively employed to study the interfacial self-assembly behavior of structurally similar molecules. For instance, studies on biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC) at the octanoic acid/graphite interface revealed that BPTC molecules form stable bilayers and monolayers depending on the concentration. nih.gov In these assemblies, hydrogen bonds and molecular π-stacking were identified as the stabilizing forces. nih.gov Similarly, self-assembled monolayers (SAMs) of rigid p-methylterphenyl thiol (MTPT), a terphenyl derivative, on a gold surface have been characterized by STM, revealing densely packed monolayers with a specific (3×√3)R30°-like packing arrangement. researchgate.net These examples highlight the capability of STM to elucidate the intricate details of molecular organization on surfaces, a potential area of investigation for this compound.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is another high-resolution scanning probe microscopy technique that provides topographical information of sample surfaces at the nanometer scale. Unlike STM, AFM does not require a conductive sample and can measure mechanical properties.
Specific AFM studies centered on this compound were not identified in the available literature. The technique has, however, been used to investigate related terphenyl compounds. For example, low-temperature atomic force microscopy was used to reveal the asymmetric adsorption geometries of 4,4″-diamino-p-terphenyl on a Cu(111) surface, demonstrating the technique's sensitivity to subtle changes in molecular conformation and interaction with the substrate. This type of analysis provides insight into how surface interactions can break molecular symmetry.
X-ray Photoemission Electron Microscopy (X-PEEM)
X-ray Photoemission Electron Microscopy (X-PEEM) is a surface-sensitive imaging technique that combines spectroscopy with microscopy to provide spatially resolved chemical and electronic information. It utilizes photoelectrons emitted from a surface upon X-ray irradiation to create magnified images that map the elemental composition and chemical states of the sample surface.
No specific research utilizing X-PEEM for the characterization of this compound was found in a review of the current literature. The technique is generally applied to investigate elemental distribution, chemical bonding, and magnetic domains on heterogeneous surfaces, such as in the study of thin films and nanostructures.
X-ray Diffraction (XRD) Studies
X-ray Diffraction (XRD) is a fundamental and widely used analytical technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline structure, a three-dimensional picture of the electron density within the crystal can be produced.
Single Crystal X-ray Diffraction for Molecular Structures
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure, bond lengths, bond angles, and packing arrangement of crystalline solids. This technique requires a single, high-quality crystal of the material.
Powder X-ray Diffraction for Bulk Materials (e.g., MOFs)
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is used to identify crystalline phases, determine phase purity, analyze crystal structure, and measure thermal expansion. americanpharmaceuticalreview.com The PXRD pattern is a unique fingerprint for any given crystalline solid. nih.gov
Aromatic polycarboxylic acids, including derivatives of p-terphenyl, are extensively used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netcd-bioparticles.netmdpi.com PXRD plays a critical role in the characterization of these porous materials. rsc.org
Key applications of PXRD in the study of terphenyl-based MOFs include:
Phase Identification: After synthesis, PXRD is used to confirm that the desired MOF structure has been formed and to check for the presence of unreacted starting materials or other crystalline phases. americanpharmaceuticalreview.com
Structural Verification: The experimental PXRD pattern of a newly synthesized MOF is often compared with a pattern calculated from single-crystal X-ray data to confirm the bulk sample is representative of the single crystal structure. nih.gov
Stability Analysis: The structural integrity of MOFs after solvent removal or under different environmental conditions (e.g., temperature, humidity) can be monitored using PXRD.
Guest Molecule Studies: PXRD can be used to study the structural changes in a MOF upon the adsorption of guest molecules.
For example, the dicarboxylate version, [p-Terphenyl]-4,4''-dicarboxylic acid, is a rigid linear linker used to construct MOFs for applications like carbon dioxide storage. ossila.com The characterization of these MOFs heavily relies on PXRD to confirm their framework structure and crystallinity.
| Research Area | Application of PXRD | Key Findings |
| MOF Synthesis | Phase purity and crystallinity assessment | Confirms the formation of the desired crystalline framework and absence of impurities. |
| Material Stability | Monitoring structural changes upon heating or solvent exchange | Determines the thermal and chemical stability of the MOF structure. |
| Co-crystal Screening | Identification of new multi-component crystalline phases | The experimental pattern is compared to those of starting materials to confirm new phase formation. nih.gov |
Other Characterization Techniques
In addition to microscopy and diffraction methods, spectroscopic techniques are vital for the characterization of this compound and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. In a study of a terphenyl-containing carboxylic acid, FTIR spectroscopy was used to analyze its molecular structure and study the hydrogen bonding between ketone and carboxylic acid groups. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are standard methods for elucidating the detailed molecular structure of organic compounds in solution, confirming the connectivity of atoms within the molecule.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly useful for determining the temperatures and enthalpies of phase transitions, such as melting, crystallization, and glass transitions.
In the analysis of this compound, DSC reveals a distinct endothermic event corresponding to its melting point. The melting point for this compound has been identified to occur with decomposition at approximately 305 °C. A typical DSC thermogram for a pure, crystalline organic compound like this compound would exhibit a sharp endothermic peak at the melting temperature. The onset of this peak signifies the initiation of the melting process, while the peak maximum represents the temperature at which the material is melting most rapidly. The area under the peak is directly proportional to the enthalpy of fusion, which is the amount of energy required to convert the solid into a liquid.
A representative DSC analysis of this compound would be conducted by heating a small sample at a constant rate in a controlled atmosphere, typically nitrogen, to prevent oxidative degradation. The resulting data provides key parameters for characterizing the material's purity and thermal behavior.
| Parameter | Value | Unit |
| Onset Temperature | 303 | °C |
| Peak Temperature | 305 | °C |
| Enthalpy of Fusion (ΔH) | 150 | J/g |
Note: The data in this table is representative and intended for illustrative purposes.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a material. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about decomposition patterns and the temperature at which a material begins to degrade.
For this compound, which is noted to decompose at its melting point, a TGA experiment would show a stable mass up to the point of decomposition. As the temperature approaches 305 °C, a significant loss of mass would be observed. The TGA thermogram would display a sharp drop in mass, indicating the thermal decomposition of the compound. The onset temperature of this mass loss is a critical indicator of the material's thermal stability.
The decomposition of this compound likely involves the loss of the carboxylic acid group as carbon dioxide and water, followed by the breakdown of the terphenyl backbone at higher temperatures. A detailed TGA can reveal if the decomposition occurs in a single step or through multiple stages.
| Parameter | Value | Unit |
| Onset of Decomposition | 304 | °C |
| Temperature at 5% Mass Loss | 310 | °C |
| Temperature at 50% Mass Loss | 325 | °C |
| Residual Mass at 400 °C | 20 | % |
Note: The data in this table is representative and intended for illustrative purposes.
Emerging Research Directions and Future Perspectives
p-Terphenyl-4-carboxylic acid in Organic Electronics
The field of organic electronics utilizes carbon-based molecules and polymers to create electronic devices. These materials offer advantages like flexibility, low cost, and tunable properties. The p-terphenyl (B122091) framework is a well-established building block for organic semiconductors due to its efficient charge transport capabilities. The carboxylic acid derivative is being investigated for several specialized applications within this field.
Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is applied. They are composed of several layers of organic materials, each with a specific function, such as hole transport, electron transport, and light emission. The performance of an OLED is heavily dependent on the electronic properties of these materials.
Terphenyl-based molecules are considered good candidates for use in OLEDs due to their inherent photochemical and thermal stability, as well as high charge mobility. Computational studies on materials incorporating terphenyl units have been conducted to predict their structural and electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These properties are crucial for designing efficient charge injection and transport layers in OLEDs. For instance, theoretical studies on molecular materials based on terphenyl and pyrrole have been performed to propose new organic materials for OLED applications nih.gov. While direct applications of this compound itself in OLEDs are not extensively documented, its derivatives are being explored. The carboxylic acid group can serve as an anchoring point to bind the molecule to electrode surfaces or to link it to other functional units, potentially improving device architecture and performance.
| Property | Description | Relevance to OLEDs |
|---|---|---|
| HOMO Level | Energy of the Highest Occupied Molecular Orbital. | Determines the efficiency of hole injection from the anode. |
| LUMO Level | Energy of the Lowest Unoccupied Molecular Orbital. | Determines the efficiency of electron injection from the cathode. |
| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | Influences the color of the emitted light. |
| Charge Mobility | The speed at which charges (electrons and holes) move through the material. | Affects the overall efficiency and brightness of the device. |
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. An OFET consists of a semiconductor layer, a gate insulator, and three electrodes: source, drain, and gate. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer.
Materials with extended π-conjugated systems, such as oligophenylenes like p-terphenyl, are often investigated for use in OFETs. High-performance organic semiconductors in OFETs typically require good molecular ordering and strong intermolecular electronic coupling to facilitate efficient charge transport. While p-terphenyl itself has been studied, the direct integration of this compound as the primary semiconductor in OFETs is not common. The polar carboxylic acid group can introduce charge traps and disrupt the crystalline packing necessary for high mobility.
Laser dyes are organic compounds that can generate laser light when excited by an external light source. The class of p-terphenyls is known for its stability and efficiency as ultraviolet (UV) laser dyes, particularly when pumped by excimer lasers advanceseng.com. These dyes are valued for their robustness under intense light excitation.
Research into modifying the p-terphenyl structure has been conducted to fine-tune its properties for laser applications. The introduction of different functional groups can alter the absorption and emission wavelengths, as well as the photostability of the dye. Interestingly, a study on p-terphenyl derivatives found that the introduction of a carboxylic acid group rendered the molecule non-fluorescent and strongly absorbing at the laser wavelength. While this specific derivative would not function as a lasing dye itself, this finding is significant. It suggests that this compound could be used in applications where strong UV absorption without subsequent emission is desired, such as in photostabilizers or as a component in energy transfer systems within more complex bifluorophoric dyes.
| Dye/Compound | Pump Source | Solvent | Key Finding/Characteristic |
|---|---|---|---|
| p-Terphenyl | Excimer Laser (308 nm) | p-Dioxane | One of the most stable classes of UV laser dyes advanceseng.com. |
| p-Terphenyl-carboxylic acid derivative | - | - | Found to be non-fluorescent and strongly absorbing at the laser wavelength. |
Bio-inspired and Biomedical Applications of this compound Derivatives
The structural motifs found in nature provide a rich source of inspiration for the design of new therapeutic agents and functional biomaterials. p-Terphenyls are produced by various fungi and have been shown to possess a range of biological activities. The derivatization of this natural scaffold, particularly through the introduction of a carboxylic acid group, is a promising strategy in medicinal chemistry and biotechnology.
The carboxylic acid group is a common feature in many pharmaceutical drugs, as it can participate in hydrogen bonding and electrostatic interactions with biological targets like proteins and enzymes. It also often improves the water solubility and pharmacokinetic properties of a molecule. Natural p-terphenyls have been reported to have cytotoxic, antimicrobial, and antioxidant effects. This inherent bioactivity makes the p-terphenyl scaffold an attractive starting point for drug discovery.
By creating derivatives like this compound, medicinal chemists can explore new interactions with biological targets. One advanced application of terphenyl scaffolds is in the development of "proteomimetics." Specifically, trisubstituted terphenyl derivatives have been designed to mimic the structure of an α-helix, a common structural motif in proteins. These mimics can disrupt protein-protein interactions (PPIs), which are often implicated in disease pathways. Using a rigid terphenyl backbone to position key functional groups in a manner that resembles the amino acid side chains on one face of an α-helix can lead to potent and selective inhibitors of these interactions researchgate.net. The carboxylic acid group can function as one of these key recognition elements, mimicking an acidic amino acid like aspartic or glutamic acid.
Enzymes are highly efficient biological catalysts, but their use in industrial processes is often limited by their instability and difficulty in recovery and reuse. Immobilizing enzymes on solid supports can overcome these limitations. Metal-Organic Frameworks (MOFs) have emerged as excellent materials for enzyme immobilization due to their high porosity, large surface area, and tunable structures.
MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. Polycarboxylate ligands, such as derivatives of carboxylic acids, are extensively used as these organic linkers. The carboxylic acid groups coordinate with the metal centers to form the extended, porous network of the MOF. This compound and its dicarboxylic acid analogues are ideal candidates for such linkers due to their rigidity and length, which allow for the creation of robust frameworks with large pores capable of encapsulating enzymes.
A process known as biomimetic mineralization allows for the encapsulation of enzymes within a growing MOF crystal structure under mild, aqueous conditions, which helps to preserve the enzyme's delicate structure and activity. Carboxylic acid-based linkers are particularly promising for this process. Research has shown that MOFs constructed from terphenyl-dicarboxylic acid derivatives can act as effective heterogeneous catalysts, demonstrating the principle that these frameworks can support and facilitate chemical reactions. This approach combines the catalytic power of enzymes with the stability and recyclability of MOF materials, opening the door to new and improved biocatalytic systems.
Advanced Sensing Platforms
The unique structural and electronic properties of this compound and its derivatives make them ideal candidates for the development of advanced sensing platforms. When incorporated as organic linkers in Metal-Organic Frameworks (MOFs), they create porous, crystalline materials with high surface areas and tunable functionalities. These characteristics are crucial for the selective detection of various analytes.
The sensing mechanism in these MOF-based platforms often relies on changes in their luminescent properties upon interaction with a target molecule. acs.org The terphenyl backbone can confer intrinsic fluorescence to the framework, which can be quenched or enhanced in the presence of specific ions, small molecules, or volatile organic compounds (VOCs). acs.org The carboxylic acid groups play a critical role in coordinating with metal ions to form the stable framework, while the terphenyl unit provides the necessary rigidity and electronic properties for sensing. researchgate.net
Research has demonstrated that MOFs constructed from terphenyl-dicarboxylic acid derivatives can act as heterogeneous catalysts, a function that can be adapted for sensing applications where the detection of a catalytic product is monitored. researchgate.net The design of these frameworks allows for the creation of specific binding sites within the pores, enhancing the selectivity of the sensor. By modifying the terphenyl linker with different functional groups, researchers can fine-tune the sensor's affinity for target analytes. researchgate.net
| Framework Type | Ligand/Linker | Target Analyte | Sensing Mechanism |
| Luminescent MOF | Terphenyl-based dicarboxylic or tetracarboxylic acids | Metal ions, Anions, Volatile Organic Compounds (VOCs) | Fluorescence quenching or enhancement |
| Catalytic MOF | 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Aldehydes | Detection of catalytic reaction products |
| Biomolecule Sensor | Functionalized Terphenyl-based MOFs | Antibiotics, DNA, Proteins | Host-guest interactions leading to a detectable signal change |
This table illustrates the application of terphenyl-based ligands in various MOF sensing platforms.
Integration in Complex Supramolecular Architectures
The precisely defined geometry of this compound is a key feature that researchers exploit for the bottom-up construction of complex supramolecular architectures. Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to organize molecules into well-defined, higher-order structures. rsc.org
The carboxylic acid group of this compound is a potent hydrogen-bonding motif. It can form robust dimers or interact with other functional groups to guide the self-assembly process. rsc.orgrsc.org This directional interaction, combined with the rigid terphenyl rod, allows for the formation of one-dimensional chains, two-dimensional sheets, and intricate three-dimensional networks. researchgate.netnih.gov Studies on p-terphenyl itself show it can form a self-assembled supramolecular network of nanoscale ribbons. iaea.orgresearchgate.net
In the context of MOFs, terphenyl-based carboxylic acids act as rigid struts, connecting metal clusters to form extended, porous networks. The length and rigidity of the terphenyl linker dictate the pore size and topology of the resulting framework. Researchers have synthesized a variety of MOFs using terphenyl polycarboxylic acids with different metal ions, leading to diverse network structures, from 1D chains and 2D layers to complex 3D interpenetrated frameworks. researchgate.netnih.gov
| Ligand | Metal Ion(s) | Resulting Architecture | Key Feature(s) |
| 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Zn(II), Cu(II) | 1D zig-zag chains and 2D rectangular grids researchgate.net | Ligand conformation influences final structure |
| [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid | Co(II), Ni(II), Mn(II) | 2D layers and 3D interpenetrated networks nih.gov | Auxiliary ligands direct the formation of diverse topologies |
| 2,6-diphenyl-1,4-dibenzoic acid | Zn(II), Co(II), Cu(II), Ag(I) | 1D chains and 2D clay-like networks nih.gov | Metal ion and reaction conditions control dimensionality |
This table provides examples of complex supramolecular structures formed using terphenyl carboxylic acid-based ligands.
Sustainable Synthesis and Application of this compound
The principles of green chemistry are increasingly being applied to the synthesis and use of specialty chemicals like this compound to minimize environmental impact. mdpi.compageplace.de Traditional synthesis routes for the p-terphenyl skeleton often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.gov While effective, these methods can involve hazardous solvents, expensive catalysts, and generate significant waste.
Emerging research focuses on making these synthetic routes more sustainable. Strategies include:
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, bio-derived solvents, or ionic liquids. researchgate.net
Catalyst Optimization: Developing more efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts (enzymes), to reduce metal contamination in the final product and allow for easier separation. mdpi.comresearchgate.net
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processes to reduce reaction times and energy consumption. mdpi.com
Atom Economy: Designing synthetic pathways, such as Diels-Alder reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. walisongo.ac.idacs.orgsemanticscholar.org
The applications of this compound are also being explored through a sustainability lens. MOFs built from these linkers are being investigated for key environmental applications. One of the most promising areas is in carbon capture and utilization (CCU). mdpi.com The high porosity and tunable surface chemistry of these MOFs make them excellent candidates for selectively adsorbing CO2 from industrial flue gas. ntnu.nocetjournal.it Furthermore, the catalytic activity of some terphenyl-based MOFs can be harnessed to convert captured CO2 into valuable chemicals, contributing to a circular carbon economy. researchgate.netmdpi.com
| Synthesis Aspect | Traditional Method | Sustainable Alternative | Green Chemistry Principle |
| Reaction Type | Suzuki cross-coupling with Pd catalyst nih.gov | Biocatalytic routes, improved catalyst recycling mdpi.com | Use of Renewable Feedstocks, Catalysis |
| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, bio-derived solvents (e.g., γ-valerolactone) researchgate.net | Safer Solvents and Auxiliaries |
| Energy Input | Conventional heating (hours/days) | Microwave-assisted or flow chemistry (minutes/hours) mdpi.com | Design for Energy Efficiency |
| Waste | Stoichiometric byproducts, catalyst waste | Higher atom economy reactions (e.g., cycloadditions) walisongo.ac.id | Waste Prevention |
This table compares traditional and potential sustainable approaches for the synthesis of p-terphenyl compounds.
Q & A
Q. What are the critical safety protocols for handling p-Terphenyl-4-carboxylic acid in laboratory settings?
this compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and poses significant ecological risks to aquatic life . Researchers must:
- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact.
- Employ local exhaust ventilation to avoid inhalation of dust or vapors.
- Store the compound in a cool, dry, well-ventilated area , away from oxidizers.
- Dispose of waste via certified hazardous waste management services. Reference Table:
| Hazard Type | GHS Classification | Mitigation Strategy |
|---|---|---|
| Acute Toxicity | Category 4 | PPE, ventilation |
| Aquatic Toxicity | Category 1 | Avoid water contamination |
Q. How can researchers synthesize this compound with high purity?
While direct synthesis data for this compound is limited, analogous biphenyl-carboxylic acid derivatives are synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions, followed by carboxylation . Key steps include:
- Purification using recrystallization (e.g., ethanol/water mixtures).
- Characterization via HPLC (>95% purity) and NMR (1H/13C) for structural confirmation.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent).
Q. What spectroscopic methods are optimal for characterizing this compound?
- FT-IR : Confirm carboxyl group presence (C=O stretch ~1700 cm⁻¹, O-H stretch ~2500-3000 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 274.31 (C₁₉H₁₄O₂) .
- X-ray Diffraction : Resolve crystal structure and intermolecular hydrogen bonding patterns.
Advanced Research Questions
Q. How does this compound interact with biological macromolecules in enzyme inhibition studies?
Structural analogs like p-Terphenyl-4,4′′-dicarboxylic acid act as competitive inhibitors in enzyme assays by binding to active sites via carboxylate groups . To study interactions:
- Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity.
- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Example Workflow:
- Synthesize derivatives with modified substituents.
- Compare IC₅₀ values across enzyme isoforms.
- Corrogate structural data with inhibition kinetics.
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
The compound’s decomposition temperature is unspecified in safety data , but conflicting reports may arise from impurities or experimental conditions. To address this:
- Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres.
- Compare results with differential scanning calorimetry (DSC) to identify endothermic/exothermic events.
- Standardize sample preparation (e.g., drying at 60°C for 24 hours).
Q. How can researchers mitigate ecological risks when using this compound in aquatic toxicity studies?
The compound exhibits extreme toxicity to aquatic organisms (EC₅₀ < 1 mg/L) . Mitigation strategies include:
- Using closed-system reactors to prevent environmental release.
- Degrading the compound via advanced oxidation processes (AOPs) (e.g., UV/H₂O₂).
- Monitoring degradation products with LC-MS/MS .
Methodological Challenges
Q. What experimental designs optimize the study of this compound’s photophysical properties?
For fluorescence-based applications (e.g., bioimaging):
- Measure quantum yield using integrating spheres with a reference dye (e.g., quinine sulfate).
- Assess photostability under continuous UV irradiation (λ = 365 nm).
- Compare solvent effects (e.g., polarity, pH) on emission spectra.
Q. How do substituent modifications alter the compound’s reactivity in catalytic applications?
Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to the terphenyl backbone to modulate:
- Acid dissociation constant (pKa) : Titrate with NaOH (0.1 M) and monitor via potentiometry.
- Electrochemical behavior : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference).
Data Interpretation
Q. How should researchers address discrepancies in toxicity profiles across in vitro and in vivo models?
- Perform dose-response assays in multiple cell lines (e.g., HEK293, HepG2) and compare with rodent LD₅₀ data.
- Account for metabolic activation using S9 liver fractions in vitro.
- Use QSAR models to predict systemic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
